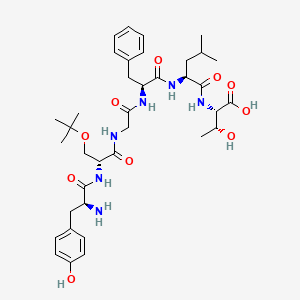

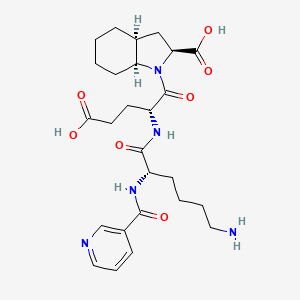

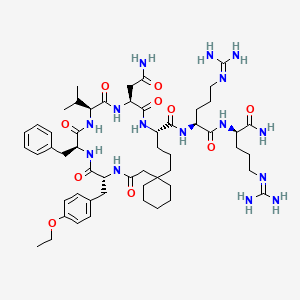

D-Argininamide, O-ethyl-D-tyrosyl-L-phenylalanyl-L-valyl-L-asparaginyl-5-(1-(carboxymethyl)cyclohexyl)-L-norvalyl-L-arginyl-, cyclic (5->1)-peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SKF-105494 est un dérivé de peptide synthétique connu pour son rôle d'antagoniste du récepteur de la vasopressine. Il est principalement utilisé dans la recherche scientifique pour étudier les mécanismes de la vasopressine et ses effets sur divers processus physiologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SKF-105494 est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique. Les étapes clés comprennent :

Protection des groupes fonctionnels : Des groupes protecteurs sont utilisés pour empêcher les réactions indésirables à des sites spécifiques.

Réactions de couplage : Les acides aminés sont couplés à l'aide de réactifs tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).

Déprotection : Les groupes protecteurs sont éliminés pour donner le peptide final.

Méthodes de production industrielle

La production industrielle de SKF-105494 suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie liquide haute performance (HPLC), pour assurer la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SKF-105494 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques pour former des ponts disulfures.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, modifiant la structure du peptide.

Substitution : Les réactions de substitution peuvent modifier des résidus d'acides aminés spécifiques au sein du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en solutions aqueuses.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers dérivés d'acides aminés et réactifs de couplage.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des peptides modifiés avec des groupes fonctionnels ou des structures modifiés, qui peuvent être utilisés pour étudier l'activité biologique du peptide .

Applications de recherche scientifique

SKF-105494 a plusieurs applications de recherche scientifique :

Chimie : Utilisé pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigue le rôle de la vasopressine dans les processus physiologiques tels que la rétention d'eau et la régulation de la pression artérielle.

Médecine : Explore les applications thérapeutiques potentielles dans des conditions telles que le diabète insipide et les troubles de la coagulation.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

SKF-105494 agit comme un antagoniste du récepteur de la vasopressine en se liant au récepteur V2 de la vasopressine. Cela empêche la vasopressine d'exercer ses effets, tels que la réabsorption d'eau dans les reins et la libération de facteurs de coagulation. L'inhibition de la voie du récepteur V2 est liée au métabolisme du monophosphate de guanosine cyclique (cGMP) .

Applications De Recherche Scientifique

SKF-105494 has several scientific research applications:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the role of vasopressin in physiological processes such as water retention and blood pressure regulation.

Medicine: Explores potential therapeutic applications in conditions like diabetes insipidus and bleeding disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

SKF-105494 acts as a vasopressin receptor antagonist by binding to the vasopressin V2 receptor. This prevents vasopressin from exerting its effects, such as water reabsorption in the kidneys and the release of clotting factors. The inhibition of the V2 receptor pathway is linked to cyclic guanosine monophosphate (cGMP) metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Desmopressine : Un analogue de la vasopressine utilisé pour traiter le diabète insipide et les troubles de la coagulation.

Terlipressine : Un autre analogue de la vasopressine utilisé dans le traitement des varices œsophagiennes hémorragiques.

Conivaptan : Un antagoniste non peptidique du récepteur de la vasopressine utilisé pour traiter l'hyponatrémie.

Unicité de SKF-105494

SKF-105494 est unique en raison de son action antagoniste spécifique sur le récepteur V2 sans activité agoniste significative. Cela en fait un outil précieux dans la recherche pour disséquer le rôle de la vasopressine dans diverses conditions physiologiques et pathologiques .

Propriétés

Numéro CAS |

114923-99-8 |

|---|---|

Formule moléculaire |

C54H83N15O10 |

Poids moléculaire |

1102.3 g/mol |

Nom IUPAC |

(10R,13S,16S,19S,22S)-N-[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(4-ethoxyphenyl)methyl]-8,11,14,17,20-pentaoxo-16-propan-2-yl-9,12,15,18,21-pentazaspiro[5.19]pentacosane-22-carboxamide |

InChI |

InChI=1S/C54H83N15O10/c1-4-79-35-21-19-34(20-22-35)29-39-48(75)67-40(28-33-14-7-5-8-15-33)50(77)69-44(32(2)3)51(78)68-41(30-42(55)70)49(76)66-37(16-11-25-54(31-43(71)63-39)23-9-6-10-24-54)47(74)65-38(18-13-27-62-53(59)60)46(73)64-36(45(56)72)17-12-26-61-52(57)58/h5,7-8,14-15,19-22,32,36-41,44H,4,6,9-13,16-18,23-31H2,1-3H3,(H2,55,70)(H2,56,72)(H,63,71)(H,64,73)(H,65,74)(H,66,76)(H,67,75)(H,68,78)(H,69,77)(H4,57,58,61)(H4,59,60,62)/t36-,37+,38+,39-,40+,41+,44+/m1/s1 |

Clé InChI |

PZEDOGNXHJQAKP-CQRSLYTBSA-N |

SMILES isomérique |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCC3(CCCCC3)CC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |

SMILES canonique |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCC3(CCCCC3)CC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.